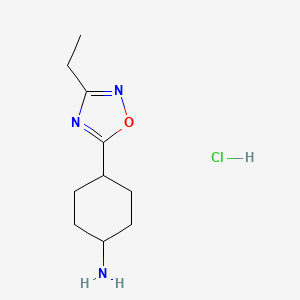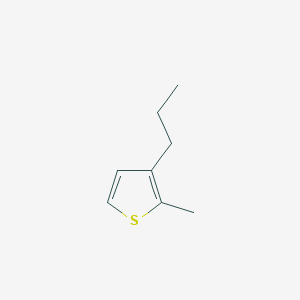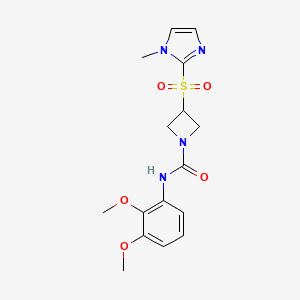
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803610-31-2 . It has a molecular weight of 231.73 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H . This indicates that the compound consists of a cyclohexan-1-amine group attached to a 3-ethyl-1,2,4-oxadiazol-5-yl group.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 231.73 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride:
Pharmaceutical Applications
Anticancer Agents: The 1,2,4-oxadiazole moiety is known for its anticancer properties. Compounds containing this structure have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Agents: This compound has potential as an antimicrobial agent. The 1,2,4-oxadiazole ring is a common scaffold in the development of drugs targeting bacterial and fungal infections .
Neuroprotective Agents
Neurodegenerative Diseases: Research indicates that 1,2,4-oxadiazole derivatives can act as neuroprotective agents. They may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting enzymes like acetylcholinesterase .
Material Science Applications
Optoelectronic Devices: The unique electronic properties of the 1,2,4-oxadiazole ring make it suitable for use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Corrosion Inhibitors: This compound can be used as a corrosion inhibitor in various industrial applications. The presence of the oxadiazole ring enhances its ability to form protective films on metal surfaces .
Environmental Applications
Metal Ion Sensors: The compound can be utilized in the development of sensors for detecting metal ions in environmental samples. The oxadiazole ring’s ability to coordinate with metal ions makes it an effective component in sensor design .
Agricultural Applications
Pesticides and Herbicides: Derivatives of 1,2,4-oxadiazole are explored for their potential use as pesticides and herbicides. They can provide effective control over a wide range of pests and weeds, contributing to sustainable agricultural practices .
Biochemical Research
Enzyme Inhibitors: This compound can serve as a lead structure for the development of enzyme inhibitors. The 1,2,4-oxadiazole ring is known to interact with various enzymes, making it a valuable tool in biochemical research .
Medicinal Chemistry
Drug Design and Development: The compound is a valuable scaffold in medicinal chemistry for designing new drugs. Its versatility allows for the modification of its structure to enhance biological activity and pharmacokinetic properties .
Synthetic Chemistry
Building Blocks for Synthesis: The 1,2,4-oxadiazole ring is an important building block in synthetic chemistry. It can be used to construct more complex molecules with desired properties for various applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been associated with a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as potential inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could influence their interaction with biological targets. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring may allow for diverse interactions with biological targets .
Biochemical Pathways
Compounds with the 1,2,4-oxadiazole motif have been associated with various therapeutic applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound suggests potential for diverse pharmacokinetic properties .
Result of Action
Compounds with the 1,2,4-oxadiazole motif have been associated with a wide range of biological activities, suggesting diverse potential effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYAHQPBRGACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)

![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)



![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)


